

# An In-depth Guide to the Theoretical Mass of Ethyl Acetoacetate-13C4

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## Compound of Interest

Compound Name: Ethyl acetoacetate-13C4

Cat. No.: B032358

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This technical guide provides a detailed analysis of the theoretical and molecular mass of **Ethyl acetoacetate-13C4**, an isotopically labeled organic compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.

## Molecular Structure and Isotopic Labeling

Ethyl acetoacetate is an organic compound with the standard molecular formula  $C_6H_{10}O_3$ .<sup>[1][2]</sup> The isotopologue **Ethyl acetoacetate-13C4** is a variant in which four of the six carbon atoms have been substituted with the stable heavy isotope, Carbon-13 ( $^{13}C$ ).<sup>[4][5]</sup> This specific labeling is crucial for its use as a tracer or internal standard, allowing it to be distinguished from its unlabeled, naturally occurring counterpart by mass spectrometry.

The molecular structure consists of a four-carbon acetoacetyl group attached to an ethyl group via an ester linkage. In Ethyl acetoacetate-1,2,3,4- $^{13}C_4$ , the four carbon atoms of the acetoacetyl moiety ( $CH_3COCH_2CO$ ) are the ones labeled with  $^{13}C$ .<sup>[5]</sup>

## Calculation of Theoretical Mass

The theoretical mass, or monoisotopic mass, is calculated by summing the masses of the most abundant or specified isotopes of each element in a single molecule. For **Ethyl acetoacetate-13C4**, the calculation involves the precise masses of two Carbon-12 atoms, four Carbon-13 atoms, ten Hydrogen-1 atoms, and three Oxygen-16 atoms.

The exact mass of each isotope is critical for this calculation:

- Carbon-12 ( $^{12}\text{C}$ ): 12.000000000 Da (by definition)[6][7]
- Carbon-13 ( $^{13}\text{C}$ ): 13.003354835 Da[8][9]
- Hydrogen-1 ( $^1\text{H}$ ): 1.007825032 Da[10]
- Oxygen-16 ( $^{16}\text{O}$ ): 15.994914619 Da[11][12]

The theoretical mass is the sum of the masses of these constituent isotopes.

## Data Presentation: Atomic and Molecular Masses

The following tables summarize the quantitative data used to determine the molecular weight of both standard and isotopically labeled ethyl acetoacetate.

Table 1: Isotopic Masses of Constituent Elements

Isotope	Symbol	Atomic Mass (Da)
<b>Carbon-12</b>	$^{12}\text{C}$	<b>12.000000000</b>
Carbon-13	$^{13}\text{C}$	13.003354835
Hydrogen-1	$^1\text{H}$	1.007825032

| Oxygen-16 |  $^{16}\text{O}$  | 15.994914619 |

Table 2: Theoretical Mass Calculation for **Ethyl acetoacetate- $^{13}\text{C}_4$**

Element	Isotope	Count	Isotopic Mass (Da)	Total Mass (Da)
Carbon	<sup>12</sup> C	2	12.000000000	24.000000000
Carbon	<sup>13</sup> C	4	13.003354835	52.013419340
Hydrogen	<sup>1</sup> H	10	1.007825032	10.078250320
Oxygen	<sup>16</sup> O	3	15.994914619	47.984743857

| Total | | 19 | | 134.076413517 |

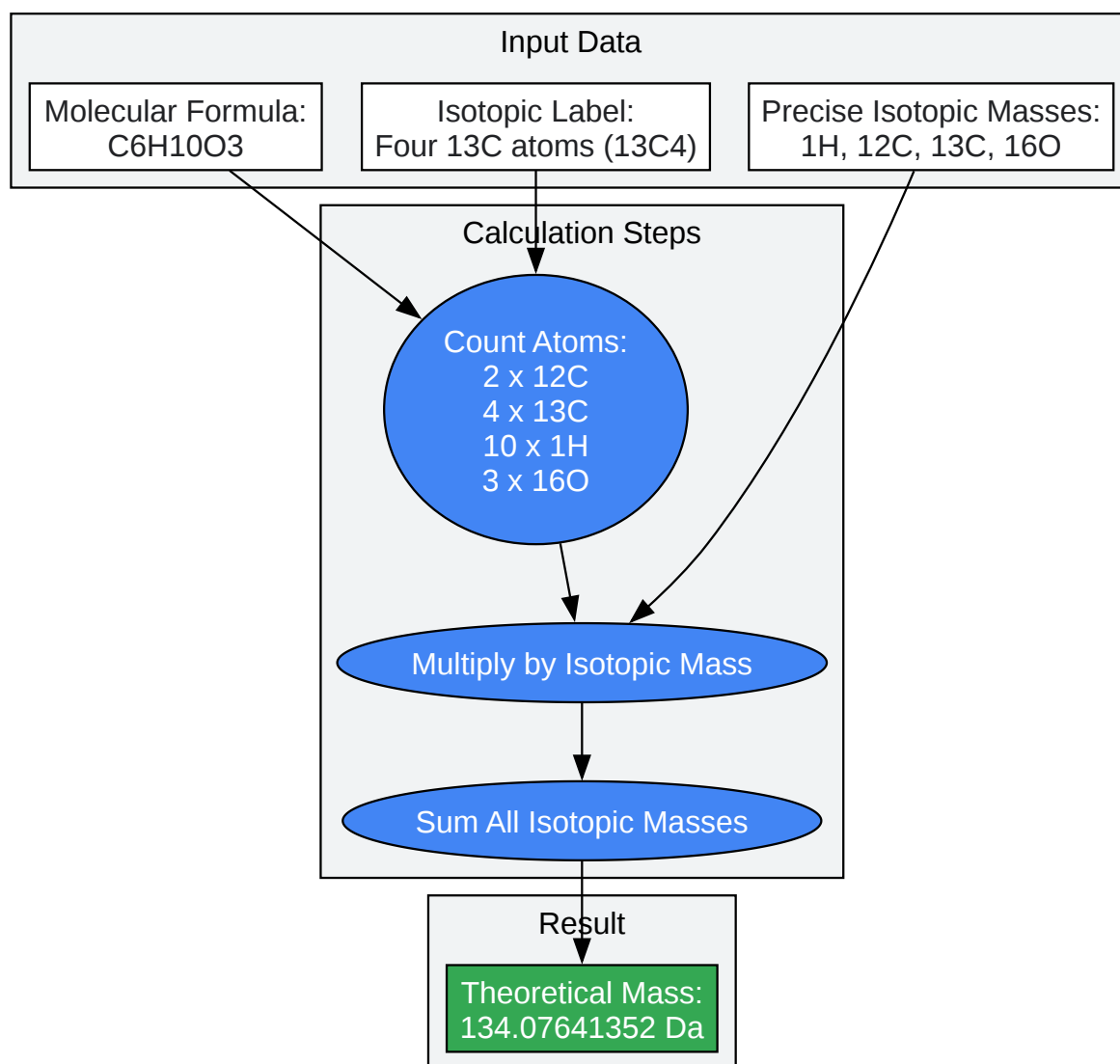
Table 3: Comparison of Molecular Masses

Compound	Molecular Formula	Average Molecular Weight ( g/mol )	Monoisotopic Mass (Da)
Ethyl acetoacetate	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	130.14[3][13]	130.062994186

| Ethyl acetoacetate-13C4 | (<sup>13</sup>C)<sub>4</sub>(<sup>12</sup>C)<sub>2</sub>H<sub>10</sub>O<sub>3</sub> | 134.11[5][14] | 134.07641352[15] |

## Methodological Workflow for Mass Determination

The process for determining the theoretical mass of an isotopically labeled compound is systematic. It begins with identifying the molecular formula and the specific isotopic labels, followed by the summation of the precise masses of the specified isotopes.



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Caption: Workflow for calculating the theoretical mass of **Ethyl acetoacetate-13C4**.

## Conclusion

The theoretical (monoisotopic) mass of **Ethyl acetoacetate-13C4** is 134.07641352 Da.[15]

This value is fundamental for high-resolution mass spectrometry, enabling the accurate

identification and quantification of this stable isotope-labeled standard in complex biological matrices. The deliberate mass shift of +4 Da relative to the unlabeled compound provides a clear and distinct signal, minimizing isobaric interference and enhancing analytical specificity.

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